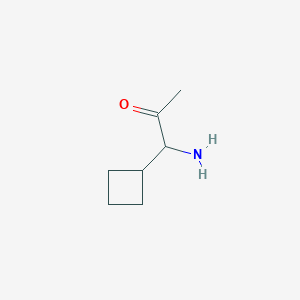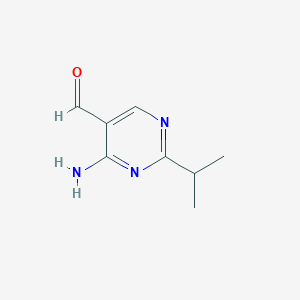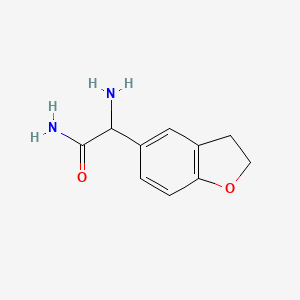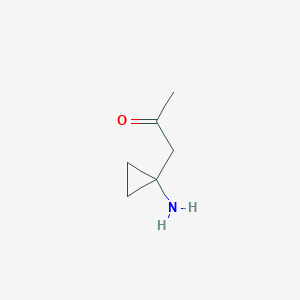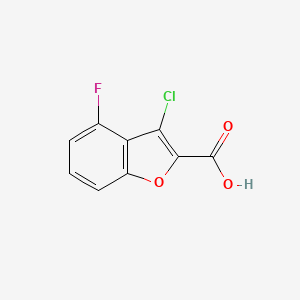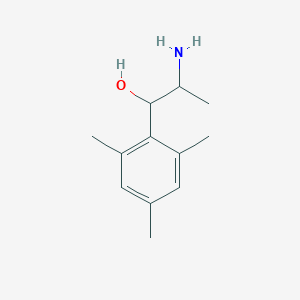![molecular formula C8H11N3OS B13174727 [(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
[(3-Methoxyphenyl)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is part of the thiourea family, which is characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(3-Methoxyphenyl)amino]thiourea can be synthesized through the condensation reaction of 3-methoxyaniline with thiocarbamoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the reactants being mixed in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
[(3-Methoxyphenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(3-Methoxyphenyl)amino]thiourea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(3-Methoxyphenyl)amino]thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form strong interactions with metal ions and other electrophilic species .
Comparación Con Compuestos Similares
[(3-Methoxyphenyl)amino]thiourea can be compared with other thiourea derivatives such as:
N-Phenylthiourea: Similar to this compound but lacks the methoxy group, resulting in different reactivity and applications.
N,N’-Disubstituted Thioureas: These compounds have two substituents on the nitrogen atoms, leading to varied chemical properties and uses.
This compound is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other thiourea derivatives .
Propiedades
Fórmula molecular |
C8H11N3OS |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
(3-methoxyanilino)thiourea |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-4-2-3-6(5-7)10-11-8(9)13/h2-5,10H,1H3,(H3,9,11,13) |
Clave InChI |
ZYVOLIRRGOVEAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


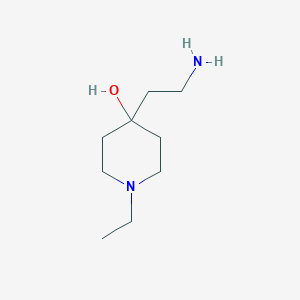
![3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)
![3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174661.png)
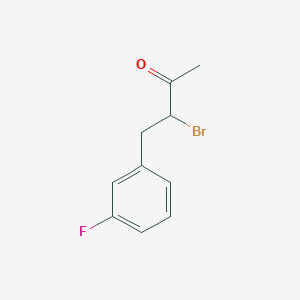
methanol](/img/structure/B13174671.png)
![Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174679.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
